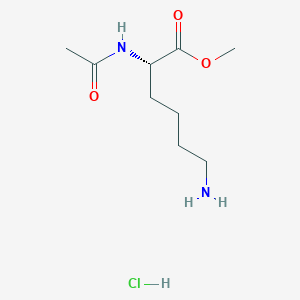

Ac-Cys(farnesyl)-OH

Übersicht

Beschreibung

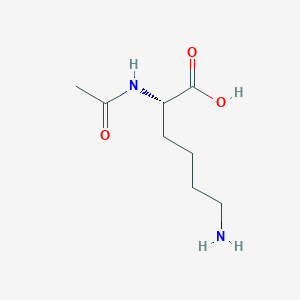

N-acetyl-S-farnesyl-L-Cysteine is a synthetic compound known for its role as a substrate for isoprenylated protein methyltransferase. This compound is significant in the field of biochemistry due to its ability to inhibit the methylation of endogenous isoprenylated proteins

Wissenschaftliche Forschungsanwendungen

N-Acetyl-S-Farnesyl-L-Cystein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Substrat in Studien verwendet, die isoprenylierte Protein-Methyltransferase betreffen.

Biologie: Die Verbindung wird in der Forschung über Proteinmethylierung und Signaltransduktionswege eingesetzt.

5. Wirkmechanismus

N-Acetyl-S-Farnesyl-L-Cystein übt seine Wirkungen aus, indem es die Methylierung isoprenylierter Proteine inhibiert. Es wirkt als kompetitiver Inhibitor für das Enzym isoprenylierte Protein-Methyltransferase und verhindert so die Methylierung von Proteinen wie p21ras und der γ-Untereinheit von Transducin . Diese Hemmung beeinflusst verschiedene zelluläre Prozesse, darunter Signaltransduktion und Proteinlokalisierung .

Ähnliche Verbindungen:

N-Succinyl-S-Farnesyl-L-Cystein: Diese Verbindung ist in Struktur und Funktion ähnlich, hat aber unterschiedliche entzündungshemmende Eigenschaften.

S-Farnesyl-L-Cystein: Eine weitere verwandte Verbindung, die ähnliche biochemische Eigenschaften aufweist, sich aber in ihren spezifischen Anwendungen und ihrer Wirksamkeit unterscheidet.

Einzigartigkeit: N-Acetyl-S-Farnesyl-L-Cystein ist einzigartig durch seine spezifische hemmende Wirkung auf isoprenylierte Protein-Methyltransferase und seine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Seine Fähigkeit, Proteinmethylierung und Signaltransduktionswege zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Ac-Cys(farnesyl)-OH, also known as Arazine or N-acetyl-S-farnesylcysteine or N-Acetyl-S-trans,trans-farnesyl-L-cysteine, is a cell-permeable modulator of G protein and G-protein coupled receptor signaling . It competes with isoprenylated G proteins or their receptor sites, becoming a substrate for isoprenylcysteine carboxyl methyltransferase .

Mode of Action

The compound interacts with its targets by partitioning into dimyristoylphosphatidylcholine bilayers . Both charged and uncharged species of the compound have been found to partition into these bilayers . This interaction plays a crucial role in signal transduction, protein-protein interactions, and the localization and association of proteins with membranes .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the post-translational attachment of a lipid chain to proteins, promoting membrane-protein association . The farnesyl chain, an isoprenoid molecule, attaches to proteins involved in many biological functions, from signal transduction to cell growth to nuclear structure .

Pharmacokinetics

It is known that the compound partitions into dimyristoylphosphatidylcholine bilayers , which suggests that it may be distributed in the body through lipid bilayers. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, it has been found to inhibit ATPγS induced CXCL1, CXCL8, and CCL2 production in a dose-dependent manner in HMEC-1 cells . It also significantly affects cell viability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of lipid bilayers, such as dimyristoylphosphatidylcholine bilayers, can affect the compound’s interaction with its targets

Biochemische Analyse

Biochemical Properties

N-acetyl-S-farnesylcysteine: is involved in several biochemical reactions, primarily through its role in protein prenylation. This compound interacts with enzymes such as protein farnesyltransferase, which catalyzes the transfer of the farnesyl group to the cysteine residue of target proteins. The farnesyl group facilitates the attachment of these proteins to cell membranes, thereby influencing their function and localization. Additionally, N-acetyl-S-farnesylcysteine interacts with other biomolecules, including G-protein subunits and small GTPases like Ras, which are critical for signal transduction pathways .

Cellular Effects

N-acetyl-S-farnesylcysteine: significantly impacts various cellular processes. By facilitating the membrane association of proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the farnesylation of Ras proteins, mediated by N-acetyl-S-farnesylcysteine , is essential for their role in cell growth and differentiation. This compound also affects the organization of membrane microdomains, which are crucial for efficient signal transduction .

Molecular Mechanism

The molecular mechanism of N-acetyl-S-farnesylcysteine involves its interaction with protein farnesyltransferase, which attaches the farnesyl group to the cysteine residue of target proteins. This modification enhances the hydrophobicity of the proteins, promoting their association with cell membranes. The farnesyl group also plays a role in the lateral organization of proteins within the membrane, influencing their function and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-acetyl-S-farnesylcysteine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-acetyl-S-farnesylcysteine can maintain its activity over extended periods, although its stability may be affected by factors such as temperature and pH. Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of N-acetyl-S-farnesylcysteine in animal models are dose-dependent. At lower doses, this compound can enhance protein prenylation and improve cellular function. At higher doses, it may exhibit toxic effects, potentially disrupting cellular processes and leading to adverse outcomes. Studies have identified threshold doses beyond which the beneficial effects of N-acetyl-S-farnesylcysteine are outweighed by its toxicity .

Metabolic Pathways

N-acetyl-S-farnesylcysteine: is involved in metabolic pathways related to protein prenylation. It interacts with enzymes such as protein farnesyltransferase and farnesyl diphosphate synthase, which are essential for the synthesis and transfer of the farnesyl group. This compound also affects metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, N-acetyl-S-farnesylcysteine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cell membranes, where it exerts its effects. The distribution of N-acetyl-S-farnesylcysteine can also be influenced by factors such as lipid composition and membrane fluidity .

Subcellular Localization

N-acetyl-S-farnesylcysteine: is primarily localized to cell membranes due to its hydrophobic farnesyl group. This localization is essential for its function, as it allows the compound to interact with membrane-associated proteins and influence their activity. Post-translational modifications, such as the addition of targeting signals, can further direct N-acetyl-S-farnesylcysteine to specific subcellular compartments, enhancing its functional specificity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-acetyl-S-farnesyl-L-Cysteine can be synthesized through a series of chemical reactions involving the acetylation of S-farnesyl-L-cysteine. The process typically involves the use of reagents such as acetic anhydride and a base like pyridine to facilitate the acetylation reaction .

Industrial Production Methods: In an industrial setting, the production of N-acetyl-S-farnesyl-L-Cysteine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in a controlled environment to maintain its stability and prevent degradation .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Acetyl-S-Farnesyl-L-Cystein unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: N-Acetyl-S-Farnesyl-L-Cystein kann an Substitutionsreaktionen teilnehmen, insbesondere an nukleophilen Substitutionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Thiole und Amine werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .

Vergleich Mit ähnlichen Verbindungen

N-Succinyl-S-farnesyl-L-Cysteine: This compound is similar in structure and function but has distinct anti-inflammatory properties.

S-farnesyl-L-Cysteine: Another related compound that shares similar biochemical properties but differs in its specific applications and potency.

Uniqueness: N-acetyl-S-farnesyl-L-Cysteine is unique due to its specific inhibitory action on isoprenylated protein methyltransferase and its broad range of applications in scientific research. Its ability to modulate protein methylation and signal transduction pathways sets it apart from other similar compounds .

Eigenschaften

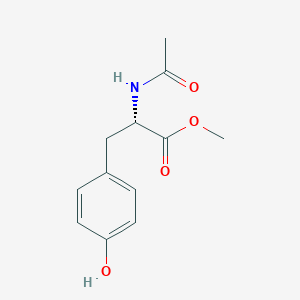

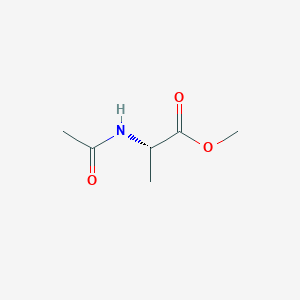

IUPAC Name |

(2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/b16-10+,17-12+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTURYZYJYQRJDO-BNAHBJSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021741 | |

| Record name | N-Acetyl-S-farnesylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135304-07-3 | |

| Record name | N-Acetyl-S-farnesylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135304073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-farnesylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL FARNESYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6984C8O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AFC acts as a potent competitive inhibitor of prenylated protein methyltransferase (PPMTase). This enzyme catalyzes the carboxyl methylation of proteins containing a C-terminal S-prenylcysteine, a crucial step for the proper localization and function of these proteins. [] By inhibiting PPMTase, AFC disrupts the post-translational modification of these proteins, ultimately affecting downstream signaling pathways. [, ]

A: AFC inhibits the carboxyl methylation of Ras proteins without directly affecting their farnesylation. [] This inhibition reduces the amount of Ras protein associated with cell membranes, interfering with its signaling activity. [] Notably, AFC shows selectivity towards Ras-dependent cell growth, inhibiting the growth of human Ha-ras-transformed cells and reversing their transformed morphology. []

A: AFC inhibits agonist-receptor-mediated signal transduction in human platelets by interfering with G protein activation. [] This inhibition is specific to pathways upstream of cytosolic Ca2+ concentration and protein kinase C activation. [] AFC also suppresses basal and receptor-stimulated GTP binding to G proteins in various cell types, suggesting a broader impact on G protein-coupled receptor signaling. []

A: Studies in rat pancreatic islets and INS-1 cells show that AFC inhibits glucose-induced insulin secretion by interfering with the carboxyl methylation of specific G proteins involved in the insulin secretion pathway. [, ] Interestingly, AFC does not affect or even enhances insulin secretion induced by agonists that bypass G protein activation. [] This finding further supports the role of AFC in disrupting G protein-mediated signaling in insulin secretion.

A: AFC’s structure mimics the farnesylated carboxyl terminus of proteins that undergo methylation by PPMTase. [] This structural similarity allows AFC to compete with natural substrates for binding to the enzyme's active site, ultimately leading to PPMTase inhibition.

A: Research has explored the activity of AFC analogues with varying prenyl chain lengths. Compounds with shorter (C10) or longer (C20) isoprenyl groups show different inhibitory effects on vasoconstriction compared to AFC (C15). [] This difference highlights the importance of the farnesyl group for AFC's specific biological activity.

A: The carboxyl group of AFC is crucial for its interaction with PPMTase. Modifications to this group, such as esterification, could significantly affect AFC's binding affinity and inhibitory potency. []

A: While AFC has demonstrated interesting biological activities, its relatively weak inhibition of protein methylation in intact cells compared to cell-free systems poses a challenge for therapeutic development. [] The high concentrations needed for significant effects in vivo might lead to off-target effects and limit its therapeutic window.

A: Researchers utilize various techniques to study AFC, including high-performance liquid chromatography (HPLC) for separation and quantification, [] radiolabeling with tritium ([3H]) for tracking its incorporation into methylated proteins, [, , ] and vapor phase equilibration assays to assess carboxyl methylation levels. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.